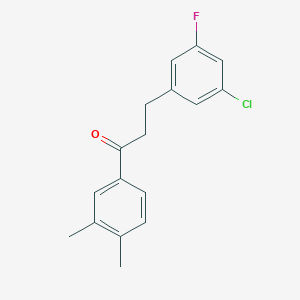

3-(3-Chloro-5-fluorophenyl)-3',4'-dimethylpropiophenone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(3-Chloro-5-fluorophenyl)-3’,4’-dimethylpropiophenone is an organic compound characterized by the presence of a chloro and fluoro substituent on the phenyl ring, along with dimethyl groups on the propiophenone structure

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Chloro-5-fluorophenyl)-3’,4’-dimethylpropiophenone typically involves the reaction of 3-chloro-5-fluorophenylboronic acid with appropriate reagents under controlled conditions. The reaction conditions often include the use of catalysts such as copper or manganese, and solvents like ethyl acetate .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of automated reactors and continuous flow systems can enhance the production process, ensuring consistent quality and purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions

3-(3-Chloro-5-fluorophenyl)-3’,4’-dimethylpropiophenone undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Halogen substitution reactions can occur with nucleophiles such as amines or thiols

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Potassium permanganate, chromium trioxide.

Reducing agents: Lithium aluminum hydride, sodium borohydride.

Nucleophiles: Amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Aplicaciones Científicas De Investigación

3-(3-Chloro-5-fluorophenyl)-3’,4’-dimethylpropiophenone has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and the development of new chemical entities.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

Industry: Utilized in the production of specialty chemicals and materials

Mecanismo De Acción

The mechanism of action of 3-(3-Chloro-5-fluorophenyl)-3’,4’-dimethylpropiophenone involves its interaction with specific molecular targets and pathways. The chloro and fluoro substituents on the phenyl ring can influence its binding affinity and reactivity with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to its observed effects .

Comparación Con Compuestos Similares

Similar Compounds

- 3-Chloro-5-fluorophenylboronic acid

- 3-Chloro-5-fluorophenylacetic acid

- 3-Chloro-5-fluorophenylpropionaldehyde

Uniqueness

3-(3-Chloro-5-fluorophenyl)-3’,4’-dimethylpropiophenone is unique due to its specific structural features, such as the combination of chloro and fluoro substituents along with dimethyl groups. This unique structure imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry .

Actividad Biológica

3-(3-Chloro-5-fluorophenyl)-3',4'-dimethylpropiophenone, also known by its CAS number 898750-76-0, is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its biological activity, including pharmacokinetics, in vitro studies, and potential therapeutic applications.

The compound has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C17H16ClF |

| Density | 1.177 g/cm³ |

| Boiling Point | 417.4 °C |

| Flash Point | 206.3 °C |

| Refractive Index | 1.56 |

These properties suggest a relatively stable compound with potential for various applications in drug formulation and development .

Pharmacological Insights

Mechanism of Action

The biological activity of this compound is primarily attributed to its structural features, particularly the presence of fluorine and chlorine substituents. Fluorine substitution is known to enhance metabolic stability and biological activity by altering the electronic properties and steric effects of the molecule . The chlorinated phenyl ring may also contribute to increased lipophilicity, facilitating cellular uptake.

In Vitro Studies

Recent studies have highlighted the compound's potential in various cell lines. For instance, it has shown cytotoxic effects against cancer cell lines such as MCF7 (breast cancer) and SH-SY5Y (neuroblastoma). The mechanism of action appears to involve apoptosis induction, as evidenced by increased levels of active caspase-3 following treatment with the compound .

Case Studies and Research Findings

-

Antiproliferative Activity

In a study evaluating antiproliferative effects, this compound exhibited significant cytotoxicity with an IC50 value below 10 µM against MCF7 cells. This suggests a strong potential for use in cancer therapies targeting hormone-dependent tumors . -

Neuroprotective Effects

In neurodegeneration models using SH-SY5Y cells, the compound demonstrated protective effects against neurotoxic agents like 6-hydroxydopamine (6-OHDA). The treatment resulted in reduced apoptosis markers, indicating a neuroprotective role that could be beneficial in conditions such as Parkinson's disease .

Summary of Biological Activities

The following table summarizes key findings regarding the biological activities of this compound:

| Activity Type | Cell Line/Model | Observed Effect | IC50 Value |

|---|---|---|---|

| Antiproliferative | MCF7 (Breast Cancer) | Significant cytotoxicity | < 10 µM |

| Neuroprotective | SH-SY5Y (Neuroblastoma) | Reduced apoptosis from neurotoxins | Not specified |

Propiedades

IUPAC Name |

3-(3-chloro-5-fluorophenyl)-1-(3,4-dimethylphenyl)propan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16ClFO/c1-11-3-5-14(7-12(11)2)17(20)6-4-13-8-15(18)10-16(19)9-13/h3,5,7-10H,4,6H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXGGSNMIJNSCQP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)CCC2=CC(=CC(=C2)Cl)F)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16ClFO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50644958 |

Source

|

| Record name | 3-(3-Chloro-5-fluorophenyl)-1-(3,4-dimethylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50644958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898750-76-0 |

Source

|

| Record name | 3-(3-Chloro-5-fluorophenyl)-1-(3,4-dimethylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50644958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.